molecular formula C15H16ClN B087656 (2-Chlorobenzyl)(1-phenylethyl)amine CAS No. 13541-05-4

(2-Chlorobenzyl)(1-phenylethyl)amine

Cat. No.: B087656
CAS No.: 13541-05-4
M. Wt: 245.74 g/mol
InChI Key: LOSJSCRCNLVTTA-UHFFFAOYSA-N
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Description

(2-Chlorobenzyl)(1-phenylethyl)amine is an organic compound with the molecular formula C15H16ClN It consists of a benzyl group substituted with a chlorine atom at the second position and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing (2-Chlorobenzyl)(1-phenylethyl)amine involves the reductive amination of 2-chlorobenzaldehyde with 1-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

  • Nucleophilic Substitution: : Another approach is the nucleophilic substitution of 2-chlorobenzyl chloride with 1-phenylethylamine. This reaction can be carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : (2-Chlorobenzyl)(1-phenylethyl)amine can undergo oxidation reactions, typically forming corresponding imines or amides. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form secondary amines or other reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : The chlorine atom in the benzyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Imines, amides.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2-Chlorobenzyl)(1-phenylethyl)amine serves as a building block for the preparation of more complex molecules

Biology

The compound’s structure suggests potential biological activity, and it may be investigated for its effects on biological systems. Studies could explore its interaction with enzymes, receptors, or other biomolecules.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.

Industry

In the industrial sector, this compound could be used as an intermediate in the production of dyes, polymers, and other specialty chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which (2-Chlorobenzyl)(1-phenylethyl)amine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the phenylethylamine moiety could influence its binding properties and overall activity.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the chlorine substitution and phenylethyl group.

    Phenylethylamine: Lacks the benzyl group and chlorine substitution.

    2-Chlorobenzylamine: Lacks the phenylethyl group.

Uniqueness

(2-Chlorobenzyl)(1-phenylethyl)amine is unique due to the combination of a chlorinated benzyl group and a phenylethylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a compound of interest for various applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in different scientific and industrial fields.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSJSCRCNLVTTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373885
Record name AN-329/15537194
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13541-05-4
Record name AN-329/15537194
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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